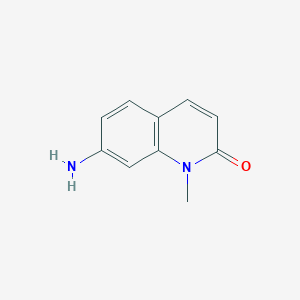
7-Amino-1-methylquinolin-2(1H)-one
説明
7-Amino-1-methylquinolin-2(1H)-one (7-AMQ) is a synthetic organic compound that has a wide range of applications in scientific research, including biochemistry and physiology. 7-AMQ is a highly versatile molecule, which can be used in a variety of ways in the laboratory. It is also known for its potential to be used in the development of new drug therapies.
科学的研究の応用
Synthesis and Anticancer Activity
Anticancer Derivatives Synthesis : Kubica et al. (2018) synthesized novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, showing selective anticancer activity across different cancer cell types. Some compounds inhibited cell migration, suggesting a potential for the development of new anticancer drugs (Kubica et al., 2018).
Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified a lead compound inhibiting tumor growth in mice without significant toxicity. This compound, a modified derivative of 7-amino-1-methylquinolin-2(1H)-one, showed promise as a tubulin-binding agent disrupting tumor vasculature (Cui et al., 2017).
Synthesis and Structural Studies
Novel Synthetic Approaches : Hostyn et al. (2005) developed new methodologies for synthesizing indoloquinoline and benzocarbolines, including derivatives of 7-amino-1-methylquinolin-2(1H)-one, aiming at antiplasmodial drug leads (Hostyn et al., 2005).
Electrochemical Utilization for Synthesis : He et al. (2017) reported the methylation of quinolines, including 7-amino-1-methylquinolin-2(1H)-one derivatives, using CO2 and H2 in the presence of Ru-triphos complexes, showcasing an innovative approach for synthesizing N-methyl-tetrahydroquinolines (He et al., 2017).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities : El-Sonbati et al. (2016) synthesized a Schiff base ligand from 7-amino-1-methylquinolin-2(1H)-one derivatives, exploring its metal complexes for antimicrobial and antifungal activities, indicating the potential for diverse therapeutic applications (El-Sonbati et al., 2016).
Corrosion Inhibition Properties : Kadhim et al. (2017) examined the corrosion inhibition properties of 7-amino-1-methylquinolin-2(1H)-one derivatives on mild steel in acidic conditions, demonstrating the compound's utility beyond pharmacological applications (Kadhim et al., 2017).
特性
IUPAC Name |
7-amino-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMUZYDWIASIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-methyl-1,2-dihydroquinolin-2-one | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)
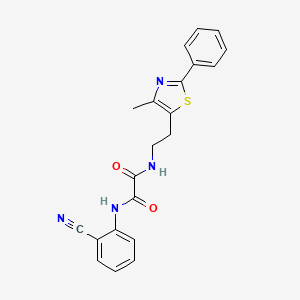
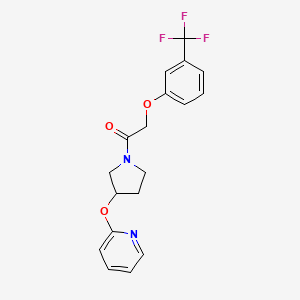
![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)
![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)
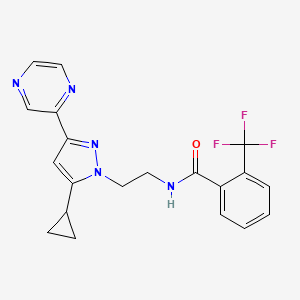
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)
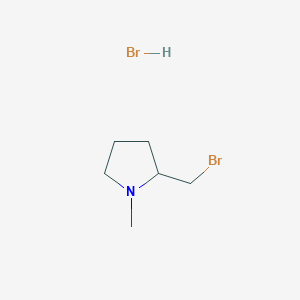
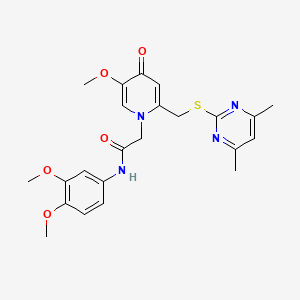
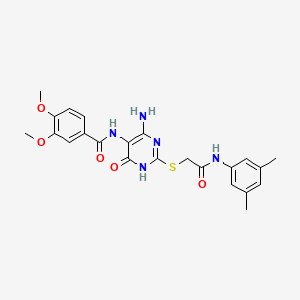
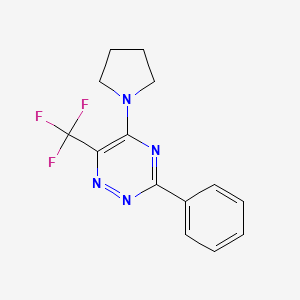
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)
![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)